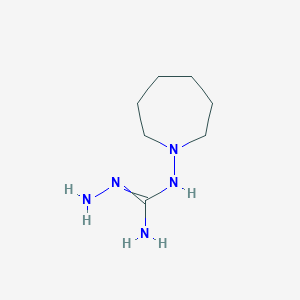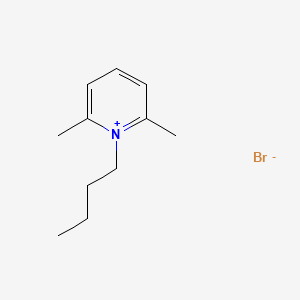![molecular formula C19H18N4O2 B12566887 4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12566887.png)
4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol is a complex organic compound that features a benzimidazole and pyrazole moiety These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol typically involves multi-step organic reactions. One common method includes the condensation of ortho-phenylenediamine with benzaldehydes to form benzimidazole derivatives . The pyrazole ring can be introduced through cyclization reactions involving hydrazines and 1,3-diketones . The final product is obtained by coupling these intermediates under specific conditions, such as refluxing in ethanol or using catalysts like sodium metabisulphite .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which are used as proton pump inhibitors and antiparasitic agents, respectively.
Pyrazole Derivatives: Compounds like celecoxib, a nonsteroidal anti-inflammatory drug (NSAID), and rimonabant, an anti-obesity drug.
Uniqueness
4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol is unique due to its combined benzimidazole and pyrazole structure. This dual functionality can provide synergistic effects, enhancing its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C19H18N4O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-ethyl-6-[4-(1-methylbenzimidazol-2-yl)-1H-pyrazol-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H18N4O2/c1-3-11-8-12(17(25)9-16(11)24)18-13(10-20-22-18)19-21-14-6-4-5-7-15(14)23(19)2/h4-10,24-25H,3H2,1-2H3,(H,20,22) |
InChI Key |
KGKHMIDZXHFCKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)


![2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B12566831.png)
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)

![Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B12566854.png)
![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
![2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol](/img/structure/B12566864.png)

![2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol](/img/structure/B12566875.png)

